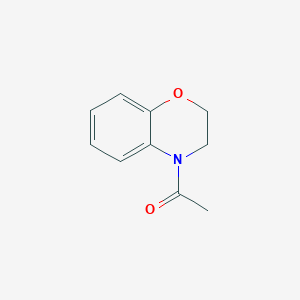

2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro-

Description

BenchChem offers high-quality 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)11-6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPSXXZUVYCRIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500195 | |

| Record name | 1-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70801-52-4 | |

| Record name | 1-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2h 1,4 Benzoxazine, 4 Acetyl 3,4 Dihydro

Electrophilic Aromatic Functionalization of the Benzene (B151609) Ring

The sulfonation of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine is a key functionalization reaction, leading to the formation of synthetically versatile sulfonyl chloride derivatives. Research and commercial availability have confirmed the successful synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. researchgate.netresearchgate.net This indicates that electrophilic attack occurs preferentially at the C-6 position, which is para to the activating ether oxygen and meta to the deactivating N-acetyl group.

The reaction typically proceeds by treating the parent benzoxazine (B1645224) with a sulfonating agent such as chlorosulfonic acid. The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride. These sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides, which are a prominent class of compounds in drug discovery.

Table 1: Key Sulfonyl Chloride Derivative

| Compound Name | CAS Number | Molecular Formula | Position of Substitution |

|---|

Further studies on closely related (2H)-1,4-benzoxazin-3(4H)-ones have shown that electrophilic substitution, including bromination and nitration, can also occur at the C-7 position depending on the reaction conditions. researchgate.netresearchgate.net This suggests that while the C-6 position is highly favored for sulfonation, other isomers might be accessible under different protocols.

Reactivity at the Acetyl Group (N-Acyl functionality)

The N-acetyl group plays a significant role in the chemistry of the molecule. It modulates the electronic properties of the benzene ring and can itself be a site for chemical transformation. While specific studies on the reactivity of the N-acetyl group in 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine are limited, its behavior can be inferred from the chemistry of amides and related N-acylated heterocycles.

One of the primary reactions of the N-acetyl group is hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved to yield the parent secondary amine, 3,4-dihydro-2H-1,4-benzoxazine. This deacetylation is a common strategy to unmask the nitrogen atom for further functionalization, such as N-arylation via Buchwald-Hartwig coupling to produce 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. nih.gov

Furthermore, research on related benzoxazine structures has demonstrated the enzymatic hydrolysis of acyl groups. For instance, a patent describes the lipase-mediated hydrolysis of a 3-acetoxymethyl group on a dihalogenated benzoxazine derivative, showcasing the potential for biocatalytic modifications at acyl functionalities within this scaffold. levofloxacin.de The synthesis of analogs such as 4-dichloroacetyl-3-phenyl-3,4-dihyro-2H-1,4-benzoxazine also implicitly demonstrates the reactivity of the parent amine towards various acylating agents, a reversal of the hydrolysis reaction. asianpubs.org

Transformations Involving the 3,4-Dihydro-2H-1,4-Oxazine Ring System

The dihydro-1,4-oxazine ring is a saturated heterocyclic system that is generally stable under many reaction conditions. However, it can undergo specific transformations, most notably ring-opening reactions. The stability of the oxazine (B8389632) ring can be a drawback for certain applications, such as in the synthesis of polybenzoxazines, where ring-opening polymerization is required. mdpi.com

Studies on the related 1,3-benzoxazine isomers have shown that the heterocyclic ring can be opened under hydrolytic conditions. For example, treatment of a 1,3-benzoxazine with hydrochloric acid can lead to the cleavage of the O-CH₂-N bond, resulting in the formation of a stable 2-(aminomethyl) phenolic derivative. mdpi.com This suggests that the 1,4-oxazine ring in the title compound could potentially be opened under strong acidic conditions, which would likely cleave the benzylic ether bond.

The ring-opening of benzoxazines can also be initiated by nucleophiles. The reaction of a p-cresol-based 1,3-benzoxazine with primary and secondary amines in protic solvents has been shown to proceed readily at room temperature. dntb.gov.ua While this reactivity is documented for the 1,3-isomer, it provides a basis for exploring similar nucleophilic ring-opening strategies for 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, which could lead to novel amino-functionalized derivatives.

Aryl Functionalization Reactions for Further Derivatization

Beyond sulfonation, the benzene ring of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine can undergo other important aryl functionalization reactions, providing pathways for extensive derivatization. These reactions are typically electrophilic aromatic substitutions, and the regioselectivity is governed by the directing effects of the substituents on the ring.

Studies on the closely analogous (2H)-1,4-benzoxazin-3(4H)-one system provide significant insight into the expected reactivity. researchgate.netresearchgate.net

Halogenation: Bromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in acetic acid yields the 6-bromo derivative, and subsequently the 6,7-dibromo compound. Changing the solvent to chloroform (B151607), however, favors the formation of the 7-bromo derivative. This demonstrates that the reaction conditions can be tuned to selectively introduce halogens at different positions on the aromatic ring. researchgate.net

Nitration: The nitration of (2H)-1,4-benzoxazin-3(4H)-one also shows condition-dependent regioselectivity. Using a standard sulfuric acid/nitric acid mixture leads to the 6-nitro product, which can be further nitrated to the 6,8-dinitro compound. In contrast, using sodium nitrite (B80452) and fuming nitric acid favors the formation of the 7-nitro derivative. researchgate.net

Table 2: Summary of Potential Aryl Functionalization Reactions (by analogy)

| Reaction | Reagents | Major Product Position(s) |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 6-Bromo, then 6,7-Dibromo |

| Bromination | Br₂ in Chloroform | 7-Bromo |

| Nitration | H₂SO₄ / HNO₃ | 6-Nitro, then 6,8-Dinitro |

Although not specifically documented for 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, Friedel-Crafts reactions represent another important class of aryl functionalization. nih.gov Friedel-Crafts acylation, for instance, could introduce an acyl group onto the benzene ring, likely at the activated C-6 or C-8 positions, to form novel ketone derivatives. semanticscholar.org The success of such reactions would depend on the deactivating effect of the N-acetyl group not rendering the ring too unreactive towards the Lewis acid-catalyzed conditions.

Mechanistic Investigations in the Chemistry of 4 Acetyl 3,4 Dihydro 2h 1,4 Benzoxazines

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core can be achieved through various strategic approaches. Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

The Smiles rearrangement, a well-established intramolecular nucleophilic aromatic substitution, presents a viable, though less commonly cited, pathway for the synthesis of the 1,4-benzoxazine framework. While direct evidence for the synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine via this method is not extensively documented, the mechanism can be postulated based on the successful synthesis of analogous 1,4-benzoxazinone derivatives.

The proposed mechanism would likely commence with the O-alkylation of a suitably substituted N-(2-hydroxyphenyl)acetamide precursor. In this hypothetical pathway, the starting material would be N-(2-chlorophenyl)acetamide, which upon N-acetylation would yield N-acetyl-N-(2-chlorophenyl)acetamide. Treatment of this intermediate with a base would facilitate an intramolecular nucleophilic attack of the amide oxygen onto the carbon atom of the chlorophenyl ring bearing the leaving group (chlorine). This attack would proceed through a spirocyclic intermediate, a hallmark of the Smiles rearrangement. Subsequent rearrangement and expulsion of the chloride ion would lead to the formation of the six-membered oxazine (B8389632) ring, yielding the desired 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine. The regioselectivity of this reaction is a critical aspect, as the substitution pattern on the aromatic ring can influence the site of the intramolecular attack.

Modern synthetic methodologies have increasingly focused on the efficiency of C-H activation reactions. Palladium-catalyzed intramolecular C-H activation has emerged as a powerful tool for the construction of heterocyclic systems, including those containing the benzoxazine (B1645224) core. While the direct synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine through this method is not explicitly detailed in the literature, the formation of more complex benzoxazine-fused heterocycles via this pathway has been successfully demonstrated. nih.gov

A plausible synthetic route utilizing this strategy would involve a precursor such as N-acetyl-N-(2-phenoxy)ethylamine. In the presence of a palladium catalyst, typically with a suitable ligand and oxidant, an intramolecular C-H activation of the ortho-C-H bond of the phenoxy group could be initiated. The nitrogen atom of the acetylaminoethyl side chain would then act as the intramolecular nucleophile, attacking the newly formed organopalladium intermediate. Subsequent reductive elimination would forge the C-N bond, closing the six-membered ring to afford 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine and regenerating the active palladium catalyst. This pathway offers a highly efficient and atom-economical approach to the benzoxazine skeleton, avoiding the need for pre-functionalized starting materials.

Conformational Analysis and Interconversion Studies

The non-planar, six-membered ring of 3,4-dihydro-2H-1,4-benzoxazines, coupled with the rotational restriction of the N-acetyl group, gives rise to interesting conformational dynamics. These dynamics can be probed using a combination of experimental techniques and computational modeling.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules. For 3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines, which are close analogs of the titular compound, variable-temperature NMR experiments have provided significant insights into their conformational interconversion. nih.gov

At lower temperatures, the rate of interconversion between different conformers is slow on the NMR timescale, resulting in distinct signals for protons in different chemical environments. As the temperature is increased, the rate of interconversion accelerates. At a specific temperature, known as the coalescence temperature (Tc), the signals for the interconverting protons broaden and merge into a single, averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to determine the activation free energy (ΔG‡) for the conformational interconversion process.

For a representative 3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazine in deuterated chloroform (B151607) (CDCl3), distinct coalescence temperatures and corresponding activation free energies have been determined for various protons in the molecule, as summarized in the table below. nih.gov

| Proton | Coalescence Temperature (K) | Activation Free Energy (kJ·mol⁻¹) |

|---|---|---|

| H2 | ~289 | 58.0 ± 6.7 |

| H3 | ~304 | 60.9 ± 7.1 |

| H11 | ~292 | 58.3 ± 6.8 |

| H19 | ~316 | 59.6 ± 6.9 |

These data indicate a significant energy barrier to conformational interconversion, which is influenced by both the solvent and the substitution pattern on the benzoxazine ring system. nih.gov

To complement the experimental DNMR data, computational methods such as ab initio density functional theory (DFT) calculations are employed to investigate the theoretical basis of conformational preferences and the energy barriers associated with their interconversion. These calculations provide detailed geometric and energetic information about the stable conformers and the transition states that connect them. nih.gov

For 3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines, DFT calculations have shown that the interconversion process is primarily governed by the rotation around the N-C(acetyl) bond and the puckering of the oxazine ring. The calculations can predict the activation free energies and interconversion rates, which have been found to be in good agreement with the experimental values obtained from DNMR studies. nih.gov

Furthermore, theoretical models can be used to investigate the influence of substituents on the conformational landscape. For instance, the effect of different substituents at various positions on the benzoxazine ring has been computationally explored, revealing that the activation barriers for interconversion follow a predictable trend based on the electronic and steric properties of the substituents. nih.gov The table below presents the calculated activation barriers for a series of substituted 3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines. nih.gov

| Compound | Substituent Pattern | Calculated Activation Barrier Trend |

|---|---|---|

| 6 | (Reference) | Highest |

| 3 | (Reference) | High |

| 1 | (Reference) | Medium |

| 7 | (Reference) | Low |

| 2 | (Reference) | Lowest |

Interestingly, these theoretical studies have also revealed that the interconversion processes are likely thermodynamically controlled. nih.gov Such computational insights are invaluable for understanding the structure-property relationships within this class of compounds and for the rational design of new derivatives with specific conformational characteristics.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Acetyl 3,4 Dihydro 2h 1,4 Benzoxazines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton environment of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazines. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals provide a wealth of structural information.

The protons of the heterocyclic ring typically appear in distinct regions. The methylene protons adjacent to the oxygen atom (H-2) and the nitrogen atom (H-3) are diastereotopic and often present as complex multiplets due to their coupling with each other. For instance, in related benzoxazine (B1645224) structures, the resonances for the methylene bridge protons of the oxazine (B8389632) ring are observed at approximately 4.56 and 5.32 ppm kpi.ua. The aromatic protons on the benzene (B151609) ring usually appear in the range of δ 6.7–7.4 ppm, with their splitting patterns revealing the substitution pattern on the ring semanticscholar.org. The acetyl group's methyl protons give rise to a characteristic sharp singlet, typically found in the upfield region around δ 2.1-2.4 ppm.

Table 1: Representative ¹H NMR Data for Substituted 4-Acyl-3,4-dihydro-2H-1,4-benzoxazines

| Compound | Aromatic Protons (δ, ppm) | -OCH₂- Protons (δ, ppm) | -NCH₂- Protons (δ, ppm) | Acetyl/Acyl Protons (δ, ppm) | Other Substituents (δ, ppm) |

| 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | 6.67-6.80 (m, 3H), 7.23-7.32 (m, 5H) | 4.69 (s, 2H) | - | 5.13 (s, 2H, Benzyl CH₂) | 2.24 (s, 3H, Methyl) |

| 4-Benzyl-8-chloro-2H-1,4-benzoxazin-3(4H)-one | 6.76-6.83 (m, 2H), 7.02 (dd, 1H), 7.21-7.33 (m, 5H) | 4.80 (s, 2H) | - | 5.14 (s, 2H, Benzyl CH₂) | - |

Data sourced from related benzoxazinone structures for comparative purposes. semanticscholar.org

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment.

In 4-acetyl-3,4-dihydro-2H-1,4-benzoxazines, the carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield, typically in the range of δ 164-172 ppm researchgate.net. The aromatic carbons resonate between δ 110 and 150 ppm, with carbons attached to heteroatoms (C-4a and C-8a) appearing at the lower field end of this range. The methylene carbons of the oxazine ring, C-2 and C-3, are found further upfield. For example, in a related benzoxazinone, the C-2 carbon appears at δ 67.8 ppm semanticscholar.org. The methyl carbon of the acetyl group is typically observed in the upfield region, around δ 20-25 ppm.

Table 2: Representative ¹³C NMR Data for Substituted 4-Acyl-3,4-dihydro-2H-1,4-benzoxazines

| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₂- (δ, ppm) | -NCH₂- (δ, ppm) | Acetyl/Acyl Carbons (δ, ppm) | Other Substituents (δ, ppm) |

| 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | 164.6 | 115.5, 117.6, 123.3, 126.2, 126.6, 127.5, 128.9, 134.1, 136.1, 145.1 | 67.8 | - | 45.0 (Benzyl CH₂) | 20.7 (Methyl) |

| 4-Benzyl-8-chloro-2H-1,4-benzoxazin-3(4H)-one | 164.2 | 114.2, 122.4, 122.8, 124.9, 126.6, 127.7, 129.0, 130.0, 135.5, 141.5 | 67.8 | - | 45.2 (Benzyl CH₂) | - |

Data sourced from related benzoxazinone structures for comparative purposes. semanticscholar.org

Dynamic NMR for Conformational Dynamics

Dynamic NMR (DNMR) is a powerful technique used to study time-dependent processes such as conformational changes in molecules. For 4-acetyl-3,4-dihydro-2H-1,4-benzoxazines, two primary dynamic processes are of interest: the conformational inversion of the six-membered oxazine ring and the restricted rotation around the N-C(O) amide bond.

The dihydrobenzoxazine ring is not planar and can exist in various conformations, such as a half-chair nstda.or.th. At low temperatures, the interconversion between these conformers may be slow on the NMR timescale, leading to separate signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.

Similarly, the partial double-bond character of the amide C-N bond restricts rotation, which can lead to the observation of distinct rotamers at low temperatures. DNMR studies can determine the energy barrier (activation energy) for these conformational processes, providing valuable insight into the molecule's flexibility and structural dynamics.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. In the context of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, the IR spectrum is dominated by a few characteristic absorption bands.

The most prominent feature is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, which typically appears in the range of 1650–1680 cm⁻¹. The precise frequency can be influenced by substitution and conformation. Other key absorptions include the C-O-C (ether) stretching vibrations, often seen as a strong band around 1200-1250 cm⁻¹, and the C-N stretching vibration of the amide group. The aromatic ring gives rise to C=C stretching vibrations in the 1450–1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide C=O | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. For derivatives of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, HRMS is routinely used to confirm their successful synthesis. nih.govconnectjournals.com

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

Table 4: Representative X-ray Crystallographic Data for 4-Acyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound | 4-Phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine connectjournals.com | 4-Dichloroacetyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine asianpubs.org |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 8.0411(16) | 15.105(3) |

| b (Å) | 8.1386(16) | 6.2685(13) |

| c (Å) | 21.799(4) | 16.084(3) |

| α (°) ** | 90 | 90 |

| β (°) | 90 | 103.79(3) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 1426.6(5) | 1479.1(5) |

| Z | 4 | 4 |

Computational and Theoretical Chemistry Approaches to 4 Acetyl 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, these calculations can elucidate its electronic nature and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on related benzoxazine (B1645224) derivatives have demonstrated its utility in determining optimized molecular geometries, including bond lengths and angles. For 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Predicted Geometrical Parameters for 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine from DFT Calculations (Representative Data)

| Parameter | Predicted Value |

| C-N Bond Length (in oxazine (B8389632) ring) | ~1.40 Å |

| C-O Bond Length (in oxazine ring) | ~1.38 Å |

| C=O Bond Length (acetyl group) | ~1.23 Å |

| Dihedral Angle (Benzene-Oxazine) | Variable depending on conformation |

Note: The values presented are representative and based on DFT calculations of similar benzoxazine structures.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine. By comparing the calculated shifts with experimental spectra, a detailed assignment of the resonances can be achieved. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine, exploring its conformational flexibility and energetic landscape.

Conformational Energy Landscape Exploration

The dihydro-1,4-benzoxazine ring is not planar and can adopt different conformations, often described as half-chair or boat-like forms. The presence of the acetyl group on the nitrogen atom introduces an additional rotational barrier. Exploring the conformational energy landscape is crucial to identify the most stable conformers and the energy barriers between them. This is typically achieved by performing a systematic scan of the key dihedral angles in the molecule and calculating the energy at each point using quantum mechanical methods. The results of such a study would reveal the preferred three-dimensional structure of the molecule in the gas phase.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also be used to predict the chemical reactivity and selectivity of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine. By analyzing the electronic structure, particularly the distribution of the HOMO and LUMO, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

Furthermore, the calculation of electrostatic potential maps can visualize the charge distribution and highlight areas of positive and negative potential, which are indicative of reactive sites. For instance, the oxygen atom of the acetyl group would be expected to be a site of negative potential, making it a likely candidate for interaction with electrophiles. These predictive capabilities are instrumental in designing new synthetic routes and understanding the reaction mechanisms involving this compound.

Synthetic Utility of 4 Acetyl 3,4 Dihydro 2h 1,4 Benzoxazines As Building Blocks

Intermediates for the Preparation of Advanced Organic Molecules

The 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine scaffold serves as a valuable intermediate in the synthesis of more elaborate organic molecules, including those with potential pharmaceutical applications. The acetyl group can act as a protecting group for the nitrogen atom, allowing for selective reactions at other positions of the molecule. Following these transformations, the acetyl group can be removed under specific conditions to liberate the secondary amine for further functionalization.

For example, in the synthesis of novel substituted benzoxazine (B1645224) derivatives, acylation of the nitrogen is a common strategy. connectjournals.com This allows for subsequent reactions, such as electrophilic substitution on the aromatic ring, to be carried out with greater control. The resulting substituted N-acetylated benzoxazine can then be a precursor to a variety of advanced molecules.

The broader class of 3,4-dihydro-2H-1,4-benzoxazines are precursors to a range of compounds with diverse biological activities, including antibacterial, antiviral, and anticancer agents. nih.govnih.gov The synthesis of these advanced molecules often proceeds through a multi-step sequence where the benzoxazine core is assembled and then further functionalized. The N-acetyl derivative can be a stable, isolable intermediate in such synthetic routes.

Use of Reactive Moieties (e.g., sulfonyl chloride) for Further Transformations

A particularly useful derivative of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine is the corresponding sulfonyl chloride, specifically 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride . This compound incorporates a highly reactive sulfonyl chloride group on the benzene (B151609) ring, which is a versatile functional group for introducing a wide range of substituents.

Sulfonyl chlorides are well-established precursors for the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ekb.eg The reaction of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride with primary or secondary amines in the presence of a base would readily yield the corresponding sulfonamides.

The general reactivity of sulfonyl chlorides allows for their conversion into various other functional groups. For instance, they can be reduced to thiols or disulfides, or converted to sulfonate esters by reaction with alcohols. These transformations open up avenues for the synthesis of a diverse library of compounds based on the 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Below is a table summarizing the key reactive moieties and their potential transformations:

| Reactive Moiety | Reagent/Condition | Product |

| Sulfonyl Chloride | Primary/Secondary Amine, Base | Sulfonamide |

| Sulfonyl Chloride | Reducing Agent (e.g., Zn/acid) | Thiol |

| Sulfonyl Chloride | Alcohol, Base | Sulfonate Ester |

While specific research detailing the reactions of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is limited, the well-established chemistry of sulfonyl chlorides provides a strong basis for its synthetic utility in creating novel and potentially bioactive molecules. ekb.egucl.ac.uk

Future Research Directions and Emerging Paradigms in 4 Acetyl 3,4 Dihydro 2h 1,4 Benzoxazine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives will increasingly be guided by the principles of green chemistry. nih.govatiner.gr The goal is to develop methods that are not only high-yielding but also environmentally benign, economically viable, and safe.

Key areas for future development include:

Renewable Feedstocks: A significant paradigm shift involves the use of bio-based starting materials. rsc.org Research is anticipated to explore the use of phenols and amines derived from renewable resources like lignin, cardanol, or furfurylamine (B118560) to construct the benzoxazine (B1645224) core, reducing reliance on petrochemicals. researchgate.netresearchgate.net

Greener Solvents and Solvent-Free Conditions: Traditional syntheses often employ hazardous organic solvents. Future routes will likely favor greener alternatives like ethanol, ethyl acetate, or even water. conicet.gov.ar Moreover, solventless or solid-state reactions, which minimize waste and simplify purification, represent a promising frontier. rsc.orgresearchgate.net One-pot protocols that combine multiple reaction steps without isolating intermediates further enhance efficiency and reduce solvent usage. nih.gov

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of related heterocyclic compounds. researchgate.net The application of microwave irradiation to the synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine could drastically reduce reaction times and energy consumption compared to conventional heating methods. acs.org

| Parameter | Conventional Approach | Future Sustainable Approach |

|---|---|---|

| Starting Materials | Petroleum-derived phenols and amines | Bio-based feedstocks (e.g., eugenol, furfurylamine) researchgate.net |

| Solvents | Toluene, Chloroform (B151607), DMF | Ethanol, Ethyl Acetate, Water, or Solvent-Free conicet.gov.ar |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation (MAOS) acs.org |

| Reaction Type | Multi-step with intermediate isolation | One-pot, multicomponent reactions sciresliterature.org |

| Byproducts/Waste | Significant solvent and reagent waste | Minimized waste, high atom economy |

Exploration of Novel Reactivity Patterns and Rearrangements

The N-acetyl group in 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine significantly influences the electronic properties and reactivity of the heterocyclic system. This amide functionality can modulate the stability of the oxazine (B8389632) ring and offer unique opportunities for chemical transformations that are not readily accessible in their N-unsubstituted counterparts.

Future research should focus on:

Ring-Opening Reactions: Investigating the selective cleavage of the C-O or C-N bonds within the oxazine ring under various conditions (acidic, basic, reductive, or oxidative). The N-acetyl group may act as a directing or activating group, enabling the synthesis of novel functionalized 2-aminophenol (B121084) derivatives.

Electrophilic and Nucleophilic Substitutions: A systematic study of substitution reactions on both the benzene (B151609) ring and the heterocyclic moiety. The electron-withdrawing nature of the acetyl group could alter the regioselectivity of electrophilic aromatic substitution compared to other benzoxazines.

Rearrangement Reactions: Exploring the possibility of thermally or photochemically induced rearrangements. The unique electronic and steric environment conferred by the N-acetyl group could lead to unprecedented molecular reorganizations, yielding novel heterocyclic scaffolds.

Functionalization of the Acetyl Group: The methyl group of the acetyl moiety presents a site for functionalization through reactions such as alpha-halogenation or condensation, providing a pathway to more complex derivatives with potentially new properties.

Application of Advanced Spectroscopic Techniques for In-Depth Structural Analysis

A comprehensive understanding of the three-dimensional structure and dynamic behavior of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine is crucial for predicting its properties and reactivity. While standard spectroscopic methods are useful, advanced techniques can provide unparalleled insight.

Dynamic NMR (DNMR) Spectroscopy: The N-acetyl group introduces a rotational barrier, leading to conformational isomers. Variable-temperature (VT) NMR experiments have been successfully used to study the conformation interconversion of related 3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines. psu.edunih.gov Future studies could apply these techniques to quantify the energetic barriers to rotation and ring-flipping, providing critical data on the molecule's flexibility and conformational preferences in different solvent environments. nih.gov

Two-Dimensional (2D) NMR: Techniques such as COSY, HMQC, and HMBC are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. psu.edu These methods are critical for confirming connectivity and elucidating the precise structure of new compounds derived from novel reactions.

Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure of a molecule. Obtaining the crystal structure of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine would confirm bond lengths, bond angles, and the conformation of the oxazine ring (e.g., half-chair). nih.govasianpubs.org It would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. researchgate.net

| Technique | Information Gained | Future Application |

|---|---|---|

| Dynamic NMR (VT-NMR) | Activation free energies (ΔG‡), coalescence temperatures, and rates of conformational exchange. psu.edunih.gov | Quantifying the influence of substituents and solvents on conformational dynamics. |

| 2D NMR (COSY, HMBC, HSQC) | Unambiguous assignment of ¹H and ¹³C signals and confirmation of molecular connectivity. conicet.gov.ar | Structure elucidation of novel reaction products and complex derivatives. |

| X-ray Crystallography | Precise bond lengths, angles, solid-state conformation, and intermolecular interactions. asianpubs.orgresearchgate.net | Definitive structural proof and understanding of solid-state packing forces. |

Computational Design and Predictive Modeling for Chemical Behavior

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work and accelerating discovery. The application of theoretical models to 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine can provide deep insights into its structure, stability, and reactivity.

Future research in this area should involve:

Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP, are highly effective for calculating molecular geometries, reaction transition states, and activation energies. nih.gov These calculations can be used to predict the most stable conformers, rationalize the outcomes of rearrangement reactions, and identify the most likely sites for electrophilic or nucleophilic attack.

Time-Dependent DFT (TD-DFT): For exploring the photophysical properties, TD-DFT can be used to calculate electronic absorption and emission spectra. mdpi.com This would be valuable for designing derivatives with specific optical properties for applications in materials science.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational landscape in solution and how it interacts with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological or chemical activity is identified, QSAR models can be developed. These models correlate structural features of a series of derivatives with their activity, enabling the computational design of new, more potent compounds before their synthesis. nih.gov

| Computational Method | Predicted Properties | Application in Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Stable conformers, transition state energies, reaction pathways, NMR chemical shifts. nih.gov | Guiding synthetic efforts by predicting reaction outcomes and rationalizing reactivity patterns. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, electronic transitions. mdpi.com | Designing molecules with tailored optical properties for materials applications. |

| Polarizable Continuum Model (PCM) | Solvent effects on stability and reaction barriers. nih.gov | Understanding and predicting chemical behavior in different solvent environments. |

| QSAR | Correlation between molecular structure and chemical/biological activity. | Predictive design of new derivatives with enhanced properties. |

Q & A

Q. How should researchers troubleshoot low yields in multi-step syntheses of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine?

- Methodological Answer : Key steps include:

- Ensuring anhydrous conditions for acetylations (use molecular sieves).

- Monitoring reaction progress via TLC (silica gel, UV visualization).

- Quenching intermediates (e.g., BBr₃ demethylation) at 0°C to prevent side reactions.

- Purify via gradient flash chromatography (hexane:ethyl acetate 8:1 to 1:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.